molecular formula C15H9F3N4S3 B2665317 4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 477854-06-1

4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No. B2665317
CAS RN: 477854-06-1
M. Wt: 398.44
InChI Key: SJZPAKINQAHWHO-UHFFFAOYSA-N
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Description

The compound “4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide” is a complex organic molecule with the molecular formula C15H9F3N4S3 . It has a molecular weight of 398.5 g/mol . The IUPAC name for this compound is 4-methyl-3-[3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole-5-thione .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a triazole ring, a pyridine ring, and a thiophene ring . The compound also contains a trifluoromethyl group, which can significantly affect the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

This compound has several notable computed properties. It has a topological polar surface area of 129 Ų, suggesting it may have significant polar character . It also has a XLogP3-AA value of 4.2, indicating its relative hydrophobicity . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 .

properties

IUPAC Name

4-methyl-3-[3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4S3/c1-22-13(20-21-14(22)23)12-10(8-3-2-4-24-8)11-9(25-12)5-7(6-19-11)15(16,17)18/h2-6H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZPAKINQAHWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide

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